molecular formula C10H12N2O2 B12970420 6-(Amino(cyclopropyl)methyl)picolinic acid

6-(Amino(cyclopropyl)methyl)picolinic acid

Cat. No.: B12970420
M. Wt: 192.21 g/mol
InChI Key: KUWVZLUHYFOKOZ-UHFFFAOYSA-N
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Description

6-(Amino(cyclopropyl)methyl)picolinic acid is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety at the sixth position of the picolinic acid structure. Picolinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Amino(cyclopropyl)methyl)picolinic acid typically involves the following steps:

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Amino(cyclopropyl)methyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

6-(Amino(cyclopropyl)methyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(Amino(cyclopropyl)methyl)picolinic acid involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby affecting their availability and activity in biological systems. Additionally, it can inhibit specific enzymes by binding to their active sites, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: The parent compound, known for its metal-chelating properties.

    Nicotinic acid: An isomer of picolinic acid with a carboxyl group at the third position.

    Isonicotinic acid: Another isomer with a carboxyl group at the fourth position.

Uniqueness

6-(Amino(cyclopropyl)methyl)picolinic acid is unique due to the presence of the cyclopropylmethyl and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-[amino(cyclopropyl)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-9(6-4-5-6)7-2-1-3-8(12-7)10(13)14/h1-3,6,9H,4-5,11H2,(H,13,14)

InChI Key

KUWVZLUHYFOKOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC(=CC=C2)C(=O)O)N

Origin of Product

United States

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